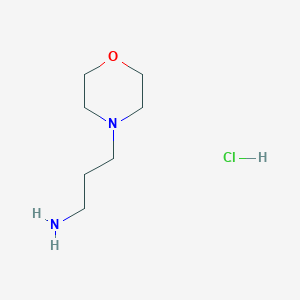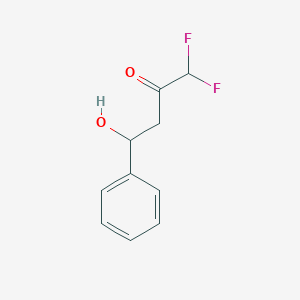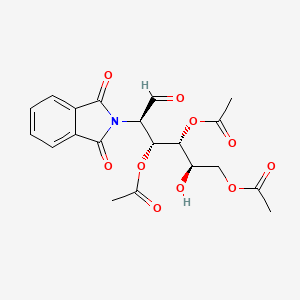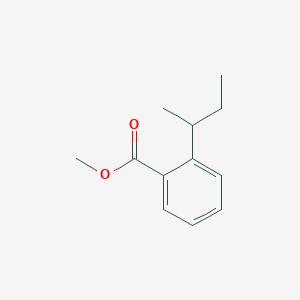
Methyl 2-(butan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylpropyl)-benzoic Acid Methyl Ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is derived from benzoic acid and is characterized by its unique structure, which includes a benzoic acid core with a 1-methylpropyl group and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpropyl)-benzoic Acid Methyl Ester typically involves the esterification of benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Benzoic Acid+MethanolAcid Catalyst2-(1-Methylpropyl)-benzoic Acid Methyl Ester+Water
Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 2-(1-Methylpropyl)-benzoic Acid Methyl Ester may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. These methods allow for large-scale production while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpropyl)-benzoic Acid Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and methanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water and a strong acid catalyst, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide (NaOH).
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products Formed
Hydrolysis: Benzoic acid and methanol.
Reduction: 2-(1-Methylpropyl)-benzoic alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Methylpropyl)-benzoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 2-(1-Methylpropyl)-benzoic Acid Methyl Ester exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing benzoic acid, which can then participate in various metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl Benzoate: Similar structure but lacks the 1-methylpropyl group.
Ethyl Benzoate: Similar ester but with an ethyl group instead of a methyl group.
Isobutyl Benzoate: Similar ester with an isobutyl group.
Uniqueness
2-(1-Methylpropyl)-benzoic Acid Methyl Ester is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of the 1-methylpropyl group can affect its solubility, boiling point, and overall chemical behavior compared to other benzoic acid esters.
Properties
CAS No. |
89573-61-5 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
methyl 2-butan-2-ylbenzoate |
InChI |
InChI=1S/C12H16O2/c1-4-9(2)10-7-5-6-8-11(10)12(13)14-3/h5-9H,4H2,1-3H3 |
InChI Key |
MEXMOSWEFRZNSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


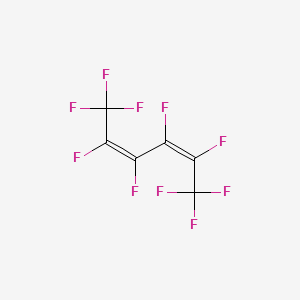
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)
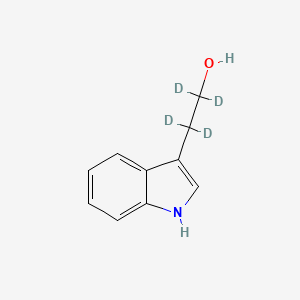
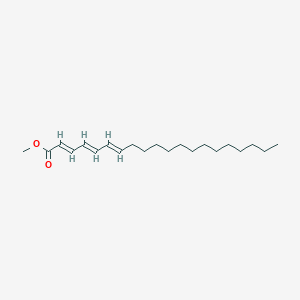
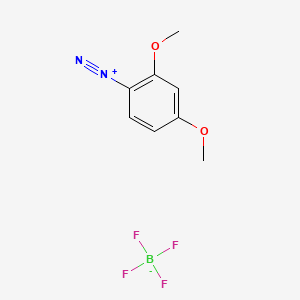
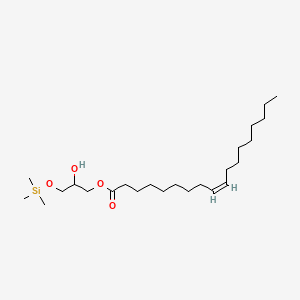
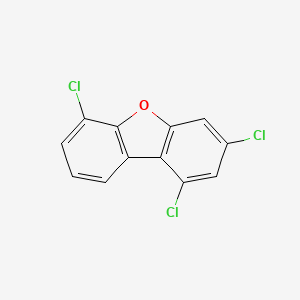
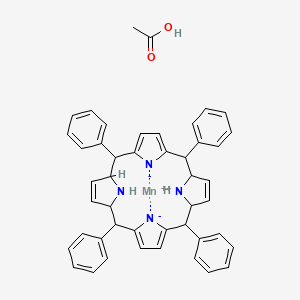

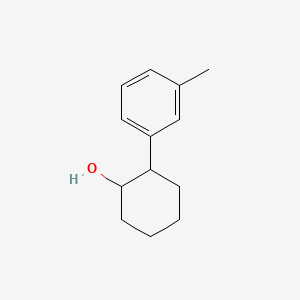
![6-isothiocyanatospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B13409463.png)
